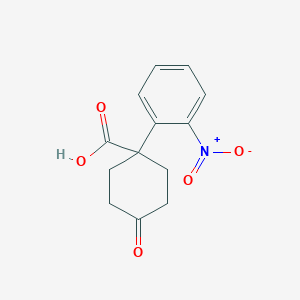
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinona, 3-(3,5-dimetil-4-hidroxifenil)- es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por una estructura central de quinazolinona sustituida con un grupo 3,5-dimetil-4-hidroxifenil en la posición 3. Las quinazolinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4(3H)-Quinazolinona, 3-(3,5-dimetil-4-hidroxifenil)- generalmente implica la condensación de derivados del ácido antranílico con aldehídos o cetonas apropiados. Un método común incluye la reacción de 2-aminobenzamida con 3,5-dimetil-4-hidroxibenzaldehído en condiciones ácidas o básicas para formar el derivado de quinazolinona deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4(3H)-Quinazolinona, 3-(3,5-dimetil-4-hidroxifenil)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El grupo carbonilo en el anillo de quinazolinona se puede reducir para formar dihidroquinazolinonas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático y el núcleo de quinazolinona.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Diversos agentes halogenantes, nucleófilos y electrófilos en condiciones apropiadas.
Principales Productos
Oxidación: Formación de derivados de quinona.
Reducción: Formación de derivados de dihidroquinazolinona.
Sustitución: Formación de diversos derivados de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4(3H)-Quinazolinona, 3-(3,5-dimetil-4-hidroxifenil)- involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir enzimas como las tirosina quinasas, que desempeñan un papel crucial en la señalización celular y la progresión del cáncer. La capacidad del compuesto para unirse a estos objetivos puede interrumpir los procesos celulares, lo que lleva a la inhibición del crecimiento y proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 4(3H)-Quinazolinona, 3-(4-hidroxifenil)-
- 4(3H)-Quinazolinona, 3-(3,5-dimetilfenil)-
- 4(3H)-Quinazolinona, 3-(3,5-dimetoxi-4-hidroxifenil)-
Singularidad
4(3H)-Quinazolinona, 3-(3,5-dimetil-4-hidroxifenil)- es único debido a la presencia de ambos sustituyentes 3,5-dimetil y 4-hidroxi en el anillo fenilo. Este patrón de sustitución específico puede influir en la reactividad química y la actividad biológica del compuesto, haciéndolo distinto de otros derivados de quinazolinona.
Propiedades
Número CAS |
27945-44-4 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-12(8-11(2)15(10)19)18-9-17-14-6-4-3-5-13(14)16(18)20/h3-9,19H,1-2H3 |
Clave InChI |
ZDXVJPIFWFEXNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)




![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)


